molecular formula C9H8ClNO B158299 4-Chloro-2-methoxy-5-methylphenyl isocyanide CAS No. 1930-96-7

4-Chloro-2-methoxy-5-methylphenyl isocyanide

Cat. No.: B158299
CAS No.: 1930-96-7
M. Wt: 181.62 g/mol
InChI Key: WDJQBHAUJYOSRO-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-methylphenyl isocyanide is an organic compound with the molecular formula C9H8ClNO It is a derivative of phenyl isocyanide, characterized by the presence of a chloro, methoxy, and methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-5-methylphenyl isocyanide typically involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with an isocyanide-forming reagent. One common method is the use of phosgene or its derivatives, such as oxalyl chloride, to convert the amine into the corresponding isocyanide . The reaction is usually carried out under anhydrous conditions and in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of isocyanides, including this compound, often involves large-scale phosgenation processes. Due to the hazardous nature of phosgene, safety precautions are paramount. Alternative methods, such as the use of oxalyl chloride, are also employed to mitigate risks associated with phosgene .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-5-methylphenyl isocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis
4-Chloro-2-methoxy-5-methylphenyl isocyanide serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in numerous chemical reactions, facilitating the formation of more intricate compounds. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes Involving this compound

Reaction TypeExample ProductsReference
Urea FormationN-(4-Chloro-2-methoxy-5-methylphenyl)urea
Carbamate SynthesisN-(4-Chloro-2-methoxy-5-methylphenyl)carbamate
Coupling ReactionsVarious aryl derivatives

Medicinal Chemistry

Biological Activity
Research indicates that this isocyanide can be utilized in studies involving enzyme inhibition and protein binding. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes involved in disease processes .

Case Study: Enzyme Inhibition

In a study exploring the inhibition of specific enzymes, this compound demonstrated significant activity against certain proteases, indicating its potential as a lead compound for therapeutic agents.

Material Science

Use in Specialty Chemicals
The compound is also employed in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into polymers and coatings, enhancing properties such as durability and resistance to environmental factors.

Table 2: Applications in Material Science

Application TypeDescriptionReference
Polymer AdditivesEnhances mechanical properties
CoatingsImproves chemical resistance

Protective Group Chemistry

Chemoselective Reagent
this compound has been identified as a novel protecting group for amines. Its stable urea linkage allows for chemoselective protection/deprotection sequences, making it advantageous in multi-step organic syntheses .

Case Study: Amine Protection

A study demonstrated the effectiveness of this isocyanide as a protecting group for amines under various conditions, showcasing its stability and ease of removal without affecting other functional groups .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-5-methylphenyl isocyanide involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity is exploited in various biochemical assays and synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methoxy-5-methylphenyl isocyanide is unique due to the combination of chloro, methoxy, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

Biological Activity

4-Chloro-2-methoxy-5-methylphenyl isocyanide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an isocyanide functional group attached to a chlorinated aromatic ring. Its molecular formula is C10H10ClN, and it has a molecular weight of approximately 195.65 g/mol. The presence of the isocyanide group is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Isocyanides are known to interact with various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound may act on specific receptors involved in neurotransmission and cell signaling, influencing physiological responses such as inflammation and pain perception.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through mechanisms that involve disrupting bacterial cell wall synthesis or interfering with protein synthesis.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
Cytotoxicity in cancer cellsInduction of apoptosis via mitochondrial pathways
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Neurotransmitter modulationInteraction with serotonin and dopamine receptors

Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating bacterial infections resistant to conventional therapies.

Cytotoxic Effects on Cancer Cells

Research conducted on the cytotoxic effects of this compound in human cancer cell lines demonstrated its ability to induce apoptosis. The study revealed that the compound activated caspase pathways, leading to programmed cell death in cancer cells while sparing normal cells. This selective toxicity highlights its potential as an anticancer agent.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. By modulating these inflammatory mediators, this compound may offer therapeutic benefits in conditions characterized by chronic inflammation.

Properties

IUPAC Name

1-chloro-4-isocyano-5-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJQBHAUJYOSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373985
Record name 4-Chloro-2-methoxy-5-methylphenyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1930-96-7
Record name 1-Chloro-4-isocyano-5-methoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1930-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methoxy-5-methylphenyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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